molecular formula C23H31FO7S B1180882 Betamethasone 21-mesylate CAS No. 1881-66-9

Betamethasone 21-mesylate

Katalognummer B1180882
CAS-Nummer: 1881-66-9
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: ATNWRUJPJUBMHC-DLCSVNPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Betamethasone 21-mesylate's synthesis involves several key transformations starting from precursors like 5α-pregnane-3β,16β,20S-triol. Techniques such as bromination-acetylation, SN2 reactions, and double hydroxylation are crucial for introducing specific functional groups and achieving the desired stereochemistry (Wang, Shi, & Tian, 2015). Another pathway involves acid-catalyzed cyclization and selective hydrolysis to achieve high purity betamethasone derivatives, highlighting the adaptability of these methods for industrial production (Ding-wei, 2011).

Molecular Structure Analysis

NMR spectroscopy has been instrumental in determining the structure of betamethasone and its isomers, confirming the stereochemistry and molecular arrangement essential for its activity. These studies ensure the correct identification of compounds during the manufacturing process (Chan et al., 1996).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including forced degradation, which leads to the formation of diastereomers. Studies have elucidated mechanisms such as hydration and intramolecular Cannizzaro reactions under specific conditions, providing insights into its stability and reactivity (Li et al., 2009).

Physical Properties Analysis

The physical properties of betamethasone derivatives, such as solubility, melting points, and crystal structures, are crucial for formulation and storage. Techniques like X-ray crystallography and differential scanning calorimetry (DSC) provide detailed insights into the crystalline nature and thermal behavior of these compounds.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity with other substances, degradation kinetics, and interaction with solvents, are essential for understanding its behavior in pharmaceutical formulations. The stability in different pH environments and under various storage conditions has been extensively studied to optimize its use and prolong its shelf life (Bundgaard & Hansen, 1981).

Wissenschaftliche Forschungsanwendungen

Physiologically-Based Pharmacokinetic Modeling

Betamethasone is a corticosteroid that, along with dexamethasone, is commonly administered to pregnant women at risk of preterm birth to accelerate fetal lung maturation. Despite its widespread use, the exposure-response relationships for antenatal corticosteroids (ACS) like betamethasone have not been well-established, particularly in low and middle-income countries (LMICs). To address this gap, researchers have developed physiologically-based pharmacokinetic (PBPK) models. These models describe the kinetics of ACS following various dosing regimens and incorporate in vitro data on the cytochrome P450 3A4 enzyme. The models can predict the kinetics of ACS in pregnant women, aiding in the optimization of ACS use in LMICs (Ke & Milad, 2019).

Stability-Indicating RP-HPLC Method for Betamethasone

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for betamethasone, a corticosteroid used as an anti-inflammatory agent and a starting material for various esters. This method is capable of separating and quantitating low levels of 26 betamethasone-related compounds, demonstrating its utility in analyzing aged and stress-degraded betamethasone stability samples. Such a method is crucial for ensuring the quality and efficacy of betamethasone and its derivatives in pharmaceutical formulations (Fu et al., 2010).

Antenatal Exposure and Cardiovascular Risk

The long-term cardiovascular effects of antenatal exposure to betamethasone have been a subject of research, given its prevalent use to prevent neonatal respiratory distress syndrome in preterm infants. A study found no significant differences in cardiovascular risk factors at 30 years of age between individuals exposed to betamethasone and those exposed to a placebo. This suggests that while betamethasone may result in insulin resistance, it does not have a clinical effect on cardiovascular risk factors, supporting the continued use of antenatal betamethasone for its intended purposes (Dalziel et al., 2005).

Oxidative Stress and Vasodilation

Research on the effects of betamethasone on oxidative stress and vasodilation, particularly in conditions like persistent pulmonary hypertension (PPHN), has shown promising results. In a lamb model of PPHN, antenatal treatment with betamethasone reduced oxidative stress and improved the response of pulmonary arteries to vasodilators. This indicates betamethasone's potential in managing oxidative stress and enhancing vasodilatory responses in PPHN, contributing to better therapeutic outcomes (Chandrasekar, Eis, & Konduri, 2008).

Wirkmechanismus

Target of Action

Betamethasone 21-mesylate is a systemic corticosteroid that primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

This compound interacts with its targets by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes, fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . It also initiates downstream effects that promote transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist .

Pharmacokinetics

This compound is metabolized in the liver . It reaches peak serum levels within 10 to 36 minutes after intravenous administration . The elimination half-life is approximately 6.5 hours , indicating a relatively long duration of action. Less than 5% of the dose is recovered from urine as betamethasone, indicating extensive extrarenal clearance of betamethasone .

Result of Action

The molecular and cellular effects of this compound’s action include reduced swelling (inflammation) and calming down of the immune system . This can be particularly beneficial in autoimmune conditions, where the immune system attacks the body’s own cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that corticosteroids like betamethasone are used to treat a wide variety of conditions, including autoimmune diseases, joint and muscle diseases, and allergies and asthma . Therefore, the specific disease state and the individual patient’s immune status can influence the drug’s action. Additionally, factors such as the route of administration and the presence of other medications can also impact the drug’s efficacy and stability .

Safety and Hazards

When handling betamethasone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

  • “Potential usefulness of assessing serum betamethasone levels during betamethasone therapy” discusses the usefulness of assessing serum betamethasone levels during betamethasone therapy .
  • “Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design” presents a specific, accurate, simple, and rapid UPLC method for the determination of impurities present in cream and ointment formulations of betamethasone dipropionate .
  • “Betamethasone: Uses, Interactions, Mechanism of Action - DrugBank Online” provides information about the metabolism of betamethasone .

Biochemische Analyse

Biochemical Properties

Betamethasone 21-mesylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are transcription factors that regulate the expression of specific genes. The interaction between this compound and glucocorticoid receptors leads to the modulation of inflammatory and immune responses. Additionally, this compound can inhibit the activity of phospholipase A2, an enzyme involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, it suppresses the production of cytokines and chemokines, thereby reducing inflammation. In epithelial cells, this compound enhances the expression of tight junction proteins, which strengthens the epithelial barrier function. Furthermore, this compound influences cell signaling pathways, such as the NF-κB pathway, leading to the downregulation of pro-inflammatory gene expression . It also affects cellular metabolism by altering the expression of genes involved in glucose and lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding results in the activation or repression of gene transcription, depending on the specific GREs and co-regulatory proteins involved. This compound can also inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolism. Long-term exposure to this compound can lead to alterations in cellular function, such as reduced cell proliferation and increased apoptosis in certain cell types . These temporal effects are important considerations in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune responses without causing significant adverse effects. At high doses, this compound can induce toxic effects, such as immunosuppression, osteoporosis, and metabolic disturbances . Threshold effects are observed, where the therapeutic benefits are maximized at optimal doses, while higher doses lead to diminishing returns and increased risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes in the liver. These enzymes catalyze the hydroxylation and subsequent conjugation of this compound, leading to its excretion via the kidneys. The compound can also affect metabolic flux by modulating the expression of enzymes involved in glucose and lipid metabolism . This modulation can result in changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to corticosteroid-binding globulin (CBG) in the bloodstream, which facilitates its transport to target tissues. Once inside cells, this compound can interact with intracellular binding proteins that influence its localization and accumulation . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors. Upon activation, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression. Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound . These modifications may direct the compound to specific compartments or organelles, further modulating its biological effects.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of betamethasone 21-mesylate involves the conversion of betamethasone to its 21-mesylate derivative through a series of chemical reactions.", "Starting Materials": [ "Betamethasone", "Methanesulfonyl chloride", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water", "Ethyl acetate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Betamethasone is dissolved in dichloromethane and treated with triethylamine.", "Methanesulfonyl chloride is added dropwise to the solution while stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The resulting mixture is washed with a solution of sodium bicarbonate and water.", "The organic layer is separated and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude betamethasone 21-mesylate.", "The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.", "The purified betamethasone 21-mesylate is obtained as a white solid." ] }

CAS-Nummer

1881-66-9

Molekularformel

C23H31FO7S

Molekulargewicht

470.6 g/mol

IUPAC-Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate

InChI

InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

ATNWRUJPJUBMHC-DLCSVNPKSA-N

Isomerische SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C

Kanonische SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C

Synonyme

betamethasone 21-mesylate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.